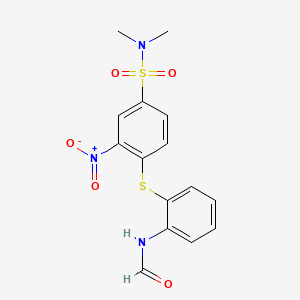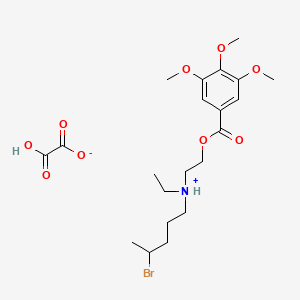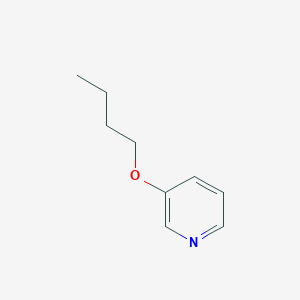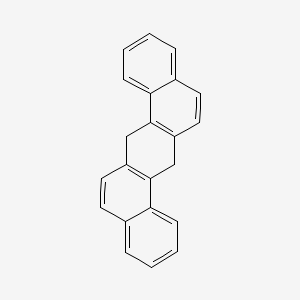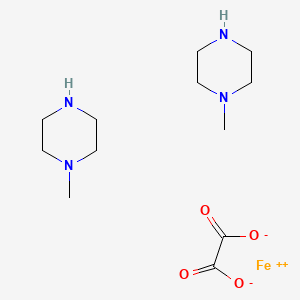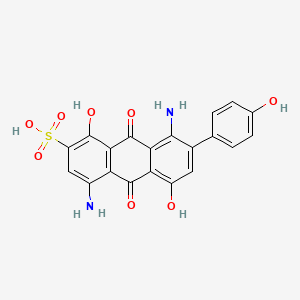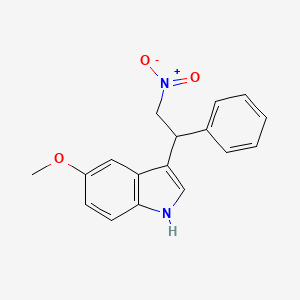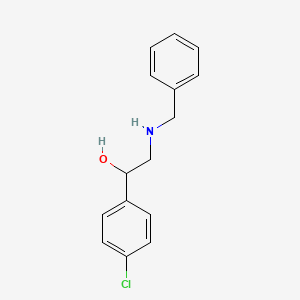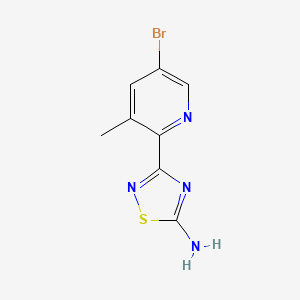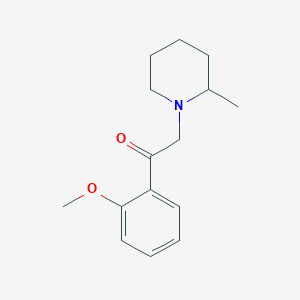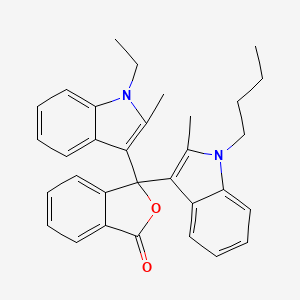
p-Bromomethylbenzoylcholine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Bromomethylbenzoylcholine iodide: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological effects. The compound consists of a benzoyl group attached to a choline moiety, with a bromomethyl group and an iodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromomethylbenzoylcholine iodide typically involves the reaction of p-bromomethylbenzoic acid with choline chloride in the presence of a suitable base The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: p-Bromomethylbenzoylcholine iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and choline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis Products: p-Bromomethylbenzoic acid and choline.
Applications De Recherche Scientifique
Chemistry: p-Bromomethylbenzoylcholine iodide is used as a reagent in organic synthesis to introduce the benzoylcholine moiety into various molecules. It serves as a building block for the synthesis of more complex compounds.
Biology: In biological research, this compound is used to study the interactions of choline derivatives with biological membranes and receptors. It is also used in the development of cholinergic drugs and probes.
Medicine: The compound has potential applications in the development of drugs targeting cholinergic systems. It is studied for its effects on neurotransmission and its potential therapeutic uses in neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of p-Bromomethylbenzoylcholine iodide involves its interaction with cholinergic receptors and enzymes. The compound mimics the structure of acetylcholine, allowing it to bind to cholinergic receptors and modulate neurotransmission. It may also inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
Comparaison Avec Des Composés Similaires
Acetylcholine: A natural neurotransmitter with a similar structure but without the bromomethyl and iodide groups.
Benzoylcholine: A compound with a benzoyl group attached to choline, similar to p-Bromomethylbenzoylcholine iodide but lacking the bromomethyl group.
p-Methylbenzoylcholine: A compound with a methyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for the introduction of various substituents. The iodide ion also contributes to its distinct chemical properties and potential biological effects.
Propriétés
Numéro CAS |
54399-04-1 |
|---|---|
Formule moléculaire |
C13H19BrINO2 |
Poids moléculaire |
428.10 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)benzoyl]oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H19BrNO2.HI/c1-15(2,3)8-9-17-13(16)12-6-4-11(10-14)5-7-12;/h4-7H,8-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZSHJZRPVBKCWPJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)CBr.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


